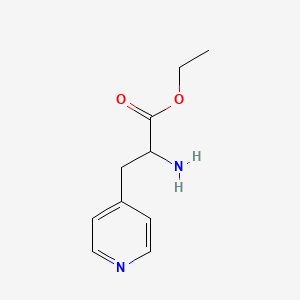

Ethyl 2-amino-3-(pyridin-4-YL)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLHBDYDTHKWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Amino 3 Pyridin 4 Yl Propanoate

Established Synthetic Pathways for Ethyl 2-amino-3-(pyridin-4-YL)propanoate

The synthesis of this compound typically begins with the preparation of its parent amino acid, 4-pyridylalanine, which is subsequently esterified. Racemic and enantiomerically pure forms can be accessed through various strategic approaches.

The carbon skeleton of 4-pyridylalanine is commonly constructed using precursors that provide the pyridine (B92270) ring and the three-carbon propanoate chain.

Erlenmeyer-Plöchl (Azlactone) Synthesis: A classical and effective method involves the condensation of 4-pyridinecarboxaldehyde (B46228) with acetylglycine to form an unsaturated azlactone (oxazolone). researchgate.net This intermediate is then subjected to a reduction of the double bond, typically through catalytic hydrogenation, followed by hydrolysis of the acetyl group and the oxazolone (B7731731) ring to yield racemic 4-pyridylalanine. The final step is a standard Fischer esterification, where the amino acid is heated in ethanol (B145695) with an acid catalyst (e.g., gaseous HCl or thionyl chloride) to produce the target ethyl ester.

Acetamidomalonate Synthesis: This pathway involves the alkylation of diethyl acetamidomalonate with a 4-pyridylmethyl halide (e.g., 4-(chloromethyl)pyridine). The resulting substituted malonate is then hydrolyzed and decarboxylated under acidic conditions to afford racemic 4-pyridylalanine. researchgate.net Subsequent esterification with ethanol yields the desired product.

Green Chemistry Approaches: Modern synthetic efforts focus on environmentally benign methodologies. nbinno.com This includes alum-catalyzed one-pot reactions in aqueous media, which reduce the reliance on volatile organic solvents and often improve reaction efficiency. nbinno.com Biocatalytic methods, using enzymes, also represent a green alternative for key synthetic steps. nbinno.com

Accessing enantiomerically pure forms of this compound is crucial for its application in pharmaceuticals and chiral ligands. This is achieved either by synthesizing a specific enantiomer directly or by separating a racemic mixture.

Chemoenzymatic Synthesis: An efficient stereoselective strategy employs enzymes to resolve intermediates. For instance, a racemic N-acetyl-4-pyridylalanine methyl ester can be subjected to hydrolysis by the enzyme α-chymotrypsin. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester untouched. researchgate.net The two compounds can then be easily separated. The resolved N-acetyl amino acid can be deprotected and re-esterified with ethanol to yield the enantiomerically pure target compound.

Chiral Resolution by Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic base, this compound, with a chiral resolving agent, such as (R)-(-)-mandelic acid or (+)-dibenzoyl-D-tartaric acid. wikipedia.org This reaction forms a pair of diastereomeric salts with different physical properties, notably solubility. wikipedia.org Fractional crystallization allows for the isolation of one diastereomer, from which the pure enantiomer of the amino ester can be liberated by treatment with a base. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers directly. mdpi.com The racemic mixture of the ethyl ester is passed through the column, and the enantiomers exhibit different retention times due to their differential interactions with the chiral phase, allowing for their effective separation. mdpi.comresearchgate.net

The efficiency of synthesizing 4-pyridylalanine derivatives is highly dependent on reaction parameters such as the choice of base, solvent, and temperature. Research into the condensation step of the acetamidomalonate pathway, for example, has shown that strong, non-nucleophilic bases and polar aprotic solvents can significantly influence the yield of key intermediates. researchgate.net The selection of optimal conditions is critical for maximizing product formation and minimizing side reactions.

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EtONa | EtOH | -78°C | 9 |

| tBuOK | THF | -78°C | 11 |

| DBU | ACN | -20°C | 30 |

| DBU | ACN | Room Temp. | 34 |

| KHMDS | ACN | Room Temp. | 53 |

| KHMDS | ACN | -40°C | 70 |

Furthermore, the principles of green chemistry guide optimization toward sustainability by favoring biocatalysts that operate under mild, ambient conditions and utilizing aqueous media to reduce environmental impact. nbinno.com

Derivatization Strategies and Analogue Synthesis

The amino and ester functional groups of this compound are primary sites for chemical modification, allowing for the synthesis of a wide array of analogues and derivatives for various applications.

The primary amine is a versatile handle for introducing new functionalities.

N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a non-nucleophilic base to form stable amide bonds. For example, treatment with acetyl chloride yields the N-acetyl derivative.

N-Alkylation: While direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products, reductive amination provides a more controlled method. This involves reacting the amino ester with an aldehyde or ketone to form a Schiff base in situ, which is then reduced with an agent like sodium cyanoborohydride to yield the corresponding secondary or tertiary amine.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, produces sulfonamides.

The ethyl ester group can be converted into other functional groups, altering the molecule's properties and reactivity.

Hydrolysis: The ester can be saponified to the parent carboxylic acid, 4-pyridylalanine, by treatment with an aqueous base such as sodium hydroxide (B78521) or lithium hydroxide, followed by neutralization with acid.

Transesterification: By heating the ethyl ester in a different alcohol (e.g., methanol, benzyl (B1604629) alcohol) under acidic or basic catalysis, the ethyl group can be exchanged to produce a different ester. mdpi.comugm.ac.id An excess of the new alcohol is used to drive the equilibrium toward the desired product.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester functionality to a primary alcohol, yielding the chiral amino alcohol (2S)-2-amino-3-(pyridin-4-yl)propan-1-ol.

Amidation: The ester can be converted directly to an amide by reaction with ammonia (B1221849) or a primary/secondary amine. This transformation often requires elevated temperatures or catalysis to proceed efficiently.

| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| Amino | N-Acylation | Acyl Chloride/Anhydride | Amide |

| Amino | N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Amino | N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Ester | Hydrolysis | Aqueous Base (e.g., NaOH) | Carboxylic Acid |

| Ester | Transesterification | Alcohol, Acid/Base Catalyst | New Ester |

| Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Ester | Amidation | Ammonia/Amine | Amide |

Functionalization and Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is susceptible to a variety of functionalization and substitution reactions, which are crucial for modifying the compound's physicochemical and pharmacological properties. Key transformations include N-alkylation, N-oxidation, and catalytic hydrogenation of the aromatic ring.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, readily undergoing alkylation with various alkyl halides to form quaternary pyridinium (B92312) salts. This transformation is significant as it can modulate the compound's solubility and biological activity. Furthermore, the pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then serve as a precursor for further substitutions on the pyridine ring.

Catalytic Hydrogenation: The pyridine ring can be fully or partially reduced to the corresponding piperidine (B6355638) or tetrahydropyridine (B1245486) ring under catalytic hydrogenation conditions. This transformation drastically alters the geometry and electronic properties of the scaffold, converting the planar aromatic ring into a flexible, three-dimensional structure. A variety of catalysts can be employed for this purpose, with rhodium, ruthenium, and palladium-based catalysts being particularly effective. For instance, rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of various functionalized pyridines under mild conditions. liverpool.ac.uk The choice of catalyst and reaction conditions can influence the chemoselectivity and stereoselectivity of the reduction. For example, rhodium-catalyzed transfer hydrogenation of quaternary pyridinium salts can yield either piperidines or 1,2,3,6-tetrahydropyridines depending on the substitution pattern. liv.ac.uk

A study on the hydrogenation of pyridines with electron-donating or electron-withdrawing groups at the 4-position using a Rh₂O₃ catalyst provided insights into the electronic effects on the reaction. researchgate.net These findings suggest that the electronic nature of the substituent at the 4-position of the pyridine ring in this compound could influence the efficiency of its hydrogenation.

Generation of Compound Libraries Based on the this compound Scaffold

The structural features of this compound make it an excellent starting point for the generation of diverse compound libraries, a key strategy in drug discovery. cam.ac.uk By systematically modifying the different reactive sites of the molecule—the primary amine, the ester, and the pyridine ring—a vast array of derivatives can be synthesized and screened for biological activity.

The synthesis of such libraries often employs combinatorial chemistry and diversity-oriented synthesis (DOS) principles. cam.ac.uk For example, the primary amino group can be acylated with a wide range of carboxylic acids or sulfonyl chlorides. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides.

The functionalization of the pyridine ring, as described in the previous section, adds another layer of diversity. A library of N-alkylated pyridinium salts can be created by reacting the parent compound with a collection of different alkyl halides. Similarly, catalytic hydrogenation of the pyridine ring can lead to a library of piperidine derivatives. The combination of these transformations allows for the exploration of a broad chemical space around the core scaffold. The development of efficient synthetic routes to various scaffolds is crucial for the successful generation of these libraries. lead-discovery.de

Below is an interactive data table summarizing potential diversification points on the this compound scaffold for library synthesis.

| Diversification Point | Reagent Class | Resulting Functional Group |

| Primary Amine | Carboxylic Acids / Acyl Halides | Amides |

| Primary Amine | Sulfonyl Chlorides | Sulfonamides |

| Ester (after hydrolysis) | Amines | Amides |

| Pyridine Nitrogen | Alkyl Halides | Quaternary Pyridinium Salts |

| Pyridine Ring | Reducing Agents / Catalysts | Piperidines / Tetrahydropyridines |

Mechanistic Investigations of Key Chemical Reactions

Understanding the reaction mechanisms involved in the transformation of this compound is fundamental for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact molecule are not widely reported, parallels can be drawn from studies on related pyridine-containing compounds.

For instance, the catalytic hydrogenation of pyridines is believed to proceed via a series of steps involving the coordination of the pyridine to the metal catalyst surface, followed by the sequential addition of hydrogen atoms. The regioselectivity of this addition can be influenced by the electronic and steric properties of the substituents on the ring. In the case of rhodium-catalyzed transfer hydrogenation, it has been proposed that for pyridinium salts lacking a substituent at the 4-position, a hydride initially adds at this position (1,4-addition). liv.ac.uk The resulting enamine then isomerizes to an iminium species which is subsequently reduced. liv.ac.uk

Palladium-catalyzed cross-coupling reactions, which could potentially be applied to a halogenated derivative of this compound, have been the subject of extensive mechanistic studies. These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Theoretical studies, such as those on the cycloaddition of zwitterionic π-allenyl palladium species, highlight the complexity of these catalytic cycles and the role of ligands in controlling selectivity. mdpi.com

Catalytic Aspects in the Synthesis and Derivatization of this compound

Catalysis plays a pivotal role in both the synthesis and derivatization of this compound, offering efficient and selective routes to the target molecule and its analogs.

Synthesis: While various synthetic routes to amino acid esters exist, catalytic methods are often favored for their efficiency. For example, a patent for the synthesis of the isomeric ethyl 3-(pyridin-2-ylamino)propanoate describes a method using trifluoromethanesulfonic acid as a catalyst for the reaction between 2-aminopyridine (B139424) and ethyl acrylate. patsnap.comgoogle.com Similar acid-catalyzed approaches could be envisaged for the synthesis of the 4-pyridyl isomer.

Derivatization: As discussed, catalytic hydrogenation of the pyridine ring is a key transformation. The choice of catalyst is critical. Rhodium, palladium, and ruthenium catalysts are commonly used for the hydrogenation of pyridines. liverpool.ac.ukresearchgate.net For instance, poly(ethylene glycol)-stabilized amorphous RuB nanoparticles have been shown to be highly active and selective for the hydrogenation of pyridine to piperidine. researchgate.net

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the derivatization of the pyridine ring, should a suitable handle like a halogen be introduced. Reactions such as the Suzuki-Miyaura coupling could be used to form new carbon-carbon bonds at specific positions on the pyridine ring, allowing for the introduction of a wide variety of aryl and vinyl substituents. researchgate.net The efficiency of these reactions is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. rsc.orgorganic-chemistry.org

The following table provides examples of catalytic systems that could be relevant for the synthesis and derivatization of this compound, based on literature for similar compounds.

| Reaction Type | Catalyst System | Substrate Type | Product Type |

| Hydrogenation | Rh₂O₃ / H₂ | Pyridine | Piperidine |

| Transfer Hydrogenation | [Cp*RhCl₂]₂ / HCOOH-NEt₃ | Pyridinium Salt | Tetrahydropyridine/Piperidine |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ / Na₂CO₃ | Halogenated Pyridine | Aryl-substituted Pyridine |

Advanced Spectroscopic Characterization of Ethyl 2 Amino 3 Pyridin 4 Yl Propanoate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. For ethyl 2-amino-3-(pyridin-4-YL)propanoate, these methods reveal characteristic signatures of its constituent parts: the ethyl ester, the primary amine, and the pyridine (B92270) ring.

Fourier Transform Infrared (FT-IR) Spectroscopic Signatures

For a comparative understanding, the experimental FT-IR data for the structurally similar compound, ethyl pyridine-4-acetate, which lacks the amino group at the α-carbon, is presented below. nih.gov The spectrum of this compound is expected to exhibit additional bands, most notably in the 3300-3500 cm⁻¹ region due to the N-H stretching of the amino group, and modified C-H stretching and bending vibrations due to the presence of the chiral center.

Table 1: Experimental FT-IR Data for Ethyl Pyridine-4-acetate

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3028 | Weak | Aromatic C-H Stretch |

| 2983 | Medium | Aliphatic C-H Stretch |

| 1735 | Strong | C=O Stretch (Ester) |

| 1605 | Medium | C=C/C=N Stretch (Pyridine Ring) |

| 1415 | Medium | CH₂ Bend |

| 1225 | Strong | C-O Stretch (Ester) |

| 1028 | Strong | C-C Stretch |

This data is for the analog compound Ethyl Pyridine-4-acetate and is sourced from PubChem. nih.gov

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by the vibrations of the pyridine ring and the carbon backbone.

The experimental Raman data for the analog, ethyl pyridine-4-acetate, is provided below. nih.gov For this compound, the introduction of the amino group would likely lead to changes in the intensities and positions of the bands associated with the propanoate chain. The symmetric stretching of the pyridine ring is expected to produce a strong Raman signal.

Table 2: Experimental Raman Spectroscopy Data for Ethyl Pyridine-4-acetate

| Raman Shift (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3072 | Medium | Aromatic C-H Stretch |

| 2938 | Strong | Aliphatic C-H Stretch |

| 1610 | Medium | C=C/C=N Stretch (Pyridine Ring) |

| 1002 | Strong | Pyridine Ring Breathing Mode |

This data is for the analog compound Ethyl Pyridine-4-acetate and is sourced from PubChem. nih.gov

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

The correlation of experimentally observed vibrational frequencies with those predicted from theoretical calculations, often using Density Functional Theory (DFT), is a powerful tool for the precise assignment of vibrational modes. Such studies provide a deeper understanding of the molecular vibrations and can help to confirm the proposed structure.

Currently, there are no published studies that provide a direct correlation between the experimental and theoretically predicted vibrational frequencies for this compound. This represents a gap in the detailed spectroscopic understanding of this molecule and an opportunity for future research. Such a study would involve acquiring experimental FT-IR and Raman spectra and performing quantum chemical calculations to predict the vibrational frequencies, followed by a comparison to assign the observed bands definitively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The protons of the pyridine ring are expected to appear in the aromatic region, while the protons of the ethyl group and the propanoate backbone will be in the aliphatic region.

The experimental ¹H NMR data for the analog, ethyl pyridine-4-acetate, is presented for comparison. nih.gov The key difference in the spectrum of this compound would be the presence of a signal for the α-proton (CH-NH₂), which would likely be a triplet, and a broad singlet for the NH₂ protons. The methylene (B1212753) protons of the propanoate chain would also be shifted and show a different splitting pattern due to the adjacent chiral center.

Table 3: Experimental ¹H NMR Data for Ethyl Pyridine-4-acetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.52 | Doublet | 2H | Protons ortho to N in pyridine ring |

| 7.25 | Doublet | 2H | Protons meta to N in pyridine ring |

| 4.15 | Quartet | 2H | -OCH₂- of ethyl group |

| 3.65 | Singlet | 2H | -CH₂- of acetate (B1210297) group |

This data is for the analog compound Ethyl Pyridine-4-acetate and is sourced from PubChem. nih.gov The solvent was not specified.

Based on the structure of this compound, the following ¹H NMR signals can be predicted:

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | Doublet | 2H | Protons ortho to N in pyridine ring |

| ~7.3 | Doublet | 2H | Protons meta to N in pyridine ring |

| ~4.1 | Quartet | 2H | -OCH₂- of ethyl group |

| ~3.8 | Triplet | 1H | α-proton (-CH-NH₂) |

| ~3.0 | Doublet | 2H | β-protons (-CH₂-pyridine) |

| ~1.8 | Broad Singlet | 2H | -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The predicted ¹³C NMR chemical shifts for this compound are based on typical values for similar chemical environments. pressbooks.publibretexts.orgtestbook.com The carbonyl carbon of the ester is expected to be the most downfield signal.

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173 | C=O (Ester) |

| ~150 | C ortho to N in pyridine ring |

| ~148 | C para to substituent in pyridine ring (ipso-carbon) |

| ~124 | C meta to N in pyridine ring |

| ~61 | -OCH₂- of ethyl group |

| ~55 | α-carbon (-CH-NH₂) |

| ~40 | β-carbon (-CH₂-pyridine) |

This detailed spectroscopic analysis, combining predictions with comparative data from a close structural analog, provides a robust framework for the structural characterization of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for determining the covalent framework of a molecule.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. For this compound, COSY would be expected to show correlations between the ethoxy protons (CH₃ and CH₂), the protons on the propanoate backbone (α-CH and β-CH₂), and the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly bonded to heteronuclei, typically ¹³C. An HSQC spectrum would reveal which protons are attached to which carbon atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different fragments of the molecule, for instance, linking the ethyl ester group to the propanoate backbone and the propanoate backbone to the pyridin-4-yl moiety.

Despite the utility of these techniques, no published COSY, HSQC, or HMBC spectra specifically for this compound could be located.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of this compound (C₁₀H₁₄N₂O₂) could be calculated and would be confirmed by an HRMS measurement, typically within a few parts per million (ppm). However, no experimental HRMS data for this compound has been reported in the searched literature.

Upon ionization in a mass spectrometer, molecules can break apart into characteristic fragment ions. The analysis of these fragmentation pathways provides valuable structural information. For this compound, expected fragmentation could include the loss of the ethoxy group, cleavage of the bond between the α-carbon and the pyridinylmethyl group, and fragmentation of the pyridine ring itself. A detailed study of these pathways, often aided by techniques like tandem mass spectrometry (MS/MS), is not available in the public domain.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structure

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. This would reveal the geometry of the stereocenter, the orientation of the ethyl ester, and the spatial relationship with the pyridine ring. No such crystallographic study has been published.

Analysis of the crystal packing reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. For this compound, one would anticipate the presence of hydrogen bonds involving the amino group (as a donor) and the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group (as acceptors). These interactions would play a crucial role in the supramolecular architecture. As no crystal structure has been determined, a detailed analysis of its crystal packing and specific intermolecular interactions remains speculative. The absence of halogens or chalcogens in the molecule's structure (C₁₀H₁₄N₂O₂) precludes the possibility of halogen or chalcogen bonding.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, providing insights into close contacts and packing motifs. For this compound, this analysis elucidates the nature and prevalence of various non-covalent interactions that govern its supramolecular architecture.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for a given molecule dominates the corresponding sum over the crystal. Properties such as dnorm (normalized contact distance), shape index, and curvedness are then mapped onto this surface to highlight specific intermolecular contacts.

While specific experimental data for this compound is not available in the provided search results, a hypothetical analysis would likely reveal significant contributions from hydrogen bonding involving the amino group and the pyridyl nitrogen, as well as weaker C-H···O and C-H···π interactions. The relative contributions of these interactions can be quantified from the fingerprint plots, offering a detailed understanding of the forces driving the crystal packing.

A comprehensive Hirshfeld surface analysis of a related compound, ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethen-yl]pyridin-2-yl}sulfan-yl)acetate, revealed that the most significant contributions to its crystal packing are from H···H (43.6%), C···H/H···C (15.6%), O···H/H···O (14.9%), and N···H/H···N (11.2%) contacts. nih.gov Similarly, for ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, the analysis indicated that H···H contacts were the most important, with contributions of 13.6% for H···O, 16.1% for H···N, and 54.6% for H···H interactions. nih.gov

Interactive Data Table: Hypothetical Intermolecular Contact Contributions for this compound

| Interaction Type | Contributing Atoms | Expected Percentage Contribution |

| Hydrogen Bonding | N-H···N, N-H···O | High |

| van der Waals | H···H | High |

| Weak Interactions | C-H···O, C-H···π | Moderate |

| Other | C···C, N···C | Low |

Studies on Polymorphism and Solid Solution Formation

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. To date, dedicated studies on the polymorphism of this compound have not been reported in the available literature. The investigation of polymorphism would typically involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray diffraction, thermal analysis, and spectroscopy.

Solid solution formation involves the incorporation of guest molecules into the crystal lattice of a host compound, resulting in a single crystalline phase with variable composition. This phenomenon can be used to tune the properties of materials. There is currently no specific research available on the formation of solid solutions involving this compound as either the host or guest molecule. Research in this area would explore the co-crystallization of this compound with structurally similar molecules to determine the extent of guest incorporation and the resulting impact on the crystal structure and properties.

A study on a related compound, ethyl 2-[(4-methylpyridin-2-yl)amino)-4-(pyridin-2-yl)thiazole-5-carboxylate, reported the formation of a solid solution during recrystallization. iucr.orgnih.gov This indicates that pyridinyl-containing ester compounds can exhibit such behavior, suggesting that similar studies on this compound could be a fruitful area for future research.

Computational and Quantum Chemical Investigations of Ethyl 2 Amino 3 Pyridin 4 Yl Propanoate

Electronic Structure and Optimized Molecular Geometry

The theoretical study of a molecule's electronic structure and the determination of its most stable three-dimensional arrangement, or ground state geometry, are foundational to understanding its chemical behavior. For a molecule like Ethyl 2-amino-3-(pyridin-4-YL)propanoate, computational methods provide invaluable insights where experimental data may be scarce.

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.com It is a widely used method for geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until these forces are minimized.

For a compound like this compound, DFT calculations would predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed in the gas phase for an isolated molecule, providing a theoretical structure free from intermolecular interactions that would be present in a solid or liquid state. researchgate.net The optimized geometry is crucial for subsequent calculations of electronic properties, including frontier molecular orbitals.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functionals: The exchange-correlation functional is an approximation of the quantum mechanical interactions between electrons. For organic molecules containing nitrogen and oxygen, hybrid functionals are often employed. The B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional is one of the most popular and widely used functionals, known for providing a good balance between accuracy and computational cost for a wide range of molecular systems, including amino acids and their derivatives. researchgate.netnih.govquora.com Other functionals that could be applied to this class of molecules include M06-2X and ωB97X-D, which are also known for their performance with organic molecules. tandfonline.com

Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wavefunctions in the calculation. The choice of basis set affects the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost. For a molecule of this size, a Pople-style basis set such as 6-311++G(d,p) is commonly used. researchgate.netchemmethod.com This basis set is considered flexible and provides a good description of the electronic distribution. researchgate.net The "++" indicates the addition of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in the description of bonding. researchgate.net

An illustrative table of the kind of data that would be generated from such a DFT calculation is provided below.

| Parameter | Typical Value |

| Exchange-Correlation Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Total Energy (Hartree) | -688.xxxxxxx |

| Dipole Moment (Debye) | ~2.5 - 4.0 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and spatial distributions of these orbitals provide insights into the molecule's electronic properties and its potential for chemical reactions.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons. In molecules that are analogs of this compound, such as other β-pyridyl α-amino acids, the HOMO is often localized on the more electron-rich portions of the molecule. acs.org For this compound, the HOMO would likely be distributed over the amino group and the ethyl propanoate moiety, as these groups are electron-donating. The pyridine (B92270) ring, being relatively electron-deficient, would likely have a smaller contribution to the HOMO. acs.org

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. For pyridine-containing organic molecules, the LUMO is frequently localized on the electron-deficient pyridine ring. acs.org This is due to the electronegativity of the nitrogen atom in the ring, which withdraws electron density. Therefore, in this compound, the LUMO is expected to be predominantly centered on the pyridin-4-yl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and less stable.

The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule. The energy of the gap corresponds to the energy of the lowest electronic transition, which often falls in the ultraviolet-visible region of the electromagnetic spectrum. For pyridine derivatives, the HOMO-LUMO gap typically falls in the range of 3 to 5 eV. nih.gov

Below is an interactive data table summarizing the typical FMO properties for a molecule like this compound, based on data from analogous compounds.

| Property | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |

Reactivity Descriptors and Chemical Hardness

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reactivity of a molecule. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can derive key reactivity descriptors.

For the related compound, Ethyl 3-[(pyridin-2-yl)amino]propanoate, these calculations have been performed, providing insights into its chemical behavior. The energies of the HOMO and LUMO are crucial in determining the molecule's electron-donating and accepting capabilities, respectively. The energy gap between these orbitals is a critical indicator of molecular stability.

Global and Local Reactivity Indices

Global reactivity descriptors provide a general overview of a molecule's reactivity. These indices, calculated from the HOMO and LUMO energies, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

Table 1: Calculated Global Reactivity Descriptors for Ethyl 3-[(pyridin-2-yl)amino]propanoate

| Parameter | Formula | Value (eV) |

| EHOMO | - | -6.01 |

| ELUMO | - | -0.79 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.22 |

| Ionization Potential (I) | -EHOMO | 6.01 |

| Electron Affinity (A) | -ELUMO | 0.79 |

| Electronegativity (χ) | (I + A) / 2 | 3.40 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.40 |

| Global Hardness (η) | (I - A) / 2 | 2.61 |

| Global Softness (S) | 1 / (2η) | 0.19 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.21 |

This data is for Ethyl 3-[(pyridin-2-yl)amino]propanoate.

A large HOMO-LUMO gap, as seen in the case of Ethyl 3-[(pyridin-2-yl)amino]propanoate, suggests high kinetic stability and low chemical reactivity. The electrophilicity index indicates the molecule's capacity to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.

For Ethyl 3-[(pyridin-2-yl)amino]propanoate, the MEP map reveals that the most negative regions (indicated in red and yellow) are concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. These areas are susceptible to electrophilic attack. Conversely, the most positive regions (indicated in blue) are located around the amino group's hydrogen atoms, making them likely sites for nucleophilic attack.

Fukui Functions for Identification of Reactive Sites

Fukui functions provide a more quantitative measure of local reactivity, identifying specific atomic sites within a molecule that are most likely to participate in chemical reactions. These functions distinguish between sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

In the analysis of Ethyl 3-[(pyridin-2-yl)amino]propanoate, the Fukui functions would pinpoint the individual atoms most prone to these different types of reactions, offering a more detailed picture of its chemical selectivity than the MEP map alone.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which is crucial for understanding molecular stability and reactivity.

Investigation of Intermolecular Charge Transfer Interactions

While NBO analysis primarily focuses on intramolecular interactions, the insights it provides into the donor-acceptor capabilities of different parts of the molecule can be extrapolated to understand potential intermolecular charge transfer interactions. For Ethyl 3-[(pyridin-2-yl)amino]propanoate, the NBO analysis would identify the key lone pairs and bonding orbitals that could act as electron donors in intermolecular interactions, as well as the antibonding orbitals that could act as electron acceptors.

Analysis of Intramolecular Hyperconjugative Interactions

The most significant application of NBO analysis is in quantifying the stabilizing effects of intramolecular charge transfer, also known as hyperconjugation. These interactions involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. The strength of these interactions is measured by the second-order perturbation energy, E(2).

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix for the Most Significant Intramolecular Interactions in Ethyl 3-[(pyridin-2-yl)amino]propanoate

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N7 | π(C8-C9) | 36.83 |

| LP(1) N7 | π(C11-N10) | 32.11 |

| π(C8-C9) | π(C11-N10) | 20.45 |

| π(C11-N10) | π(C8-C9) | 18.77 |

| LP(2) O13 | π*(C12-O14) | 28.54 |

This data is for Ethyl 3-[(pyridin-2-yl)amino]propanoate. LP denotes a lone pair.

The most substantial interactions observed are the delocalization of the lone pair of the pyridine nitrogen (N7) into the adjacent π* antibonding orbitals of the ring. Similarly, the lone pair of the carbonyl oxygen (O13) shows significant delocalization into the π* orbital of the C=O bond. These hyperconjugative interactions are key to understanding the electronic structure and stability of the molecule.

Thermochemical Properties and Theoretical Degradation Studies

Theoretical studies employing computational methods such as Density Functional Theory (DFT) are essential for predicting the thermochemical properties of a molecule. These calculations can provide valuable insights into the stability and reactivity of this compound. However, no specific studies have been published that report these values.

The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) are crucial thermodynamic parameters that define the energy and spontaneity of a compound's formation from its constituent elements in their standard states. These values can be calculated using various quantum chemical methods. For a molecule like this compound, such calculations would involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

Table 4.5.1: Calculated Thermochemical Data for this compound

| Property | Symbol | Calculated Value | Units |

|---|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | Data Not Available | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | Data Not Available | kJ/mol |

Note: The table is presented in the required format, but no data is available from existing research.

Table 4.5.2: Calculated Bond Dissociation Energies (BDE) for Selected Bonds in this compound

| Bond | BDE (kJ/mol) |

|---|---|

| Cα-Cβ | Data Not Available |

| N-H (amino) | Data Not Available |

| C-N (pyridyl) | Data Not Available |

| C-O (ester) | Data Not Available |

Note: The table is presented in the required format, but no data is available from existing research.

Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen. It is a radical-chain reaction that can lead to the degradation of organic compounds. Theoretical predictions of autoxidation mechanisms for this compound would involve identifying the most likely sites for hydrogen atom abstraction to initiate the radical chain, followed by the simulation of the subsequent propagation and termination steps. The stability of the resulting carbon-centered radicals, as indicated by BDEs, would be a critical factor. Other potential degradation pathways, such as hydrolysis of the ester group, could also be investigated theoretically.

A study on ethyl 3-[(pyridin-2-yl)amino]propanoate calculated bond dissociation energies to examine its autoxidation and degradation properties, indicating that such theoretical approaches are viable for this class of compounds. nih.gov However, no such analysis has been published for this compound.

Role of Ethyl 2 Amino 3 Pyridin 4 Yl Propanoate As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The bifunctional nature of Ethyl 2-amino-3-(pyridin-4-YL)propanoate, possessing both an amino group and an ester functionality, alongside the nucleophilic and aromatic character of the pyridine (B92270) ring, renders it an ideal starting material for the synthesis of various heterocyclic compounds. These heterocycles are often privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules.

One key transformation is its use in the construction of fused heterocyclic systems. For instance, through condensation reactions with dicarbonyl compounds or their equivalents, it can serve as a key precursor to pyridopyrimidines. These reactions typically proceed through an initial formation of an enamine or imine, followed by an intramolecular cyclization and subsequent aromatization to yield the fused bicyclic structure. The specific reaction conditions and the nature of the dicarbonyl substrate can be tailored to control the substitution pattern on the resulting pyridopyrimidine ring system.

Furthermore, the amino group of this compound can react with various electrophiles to initiate cascade reactions, leading to the formation of complex polycyclic structures. For example, reaction with α,β-unsaturated ketones can lead to the formation of dihydropyridine (B1217469) derivatives through a Michael addition followed by intramolecular cyclization. These dihydropyridine scaffolds are of significant interest due to their prevalence in cardiovascular drugs.

The Pictet-Spengler reaction offers another powerful strategy for the synthesis of tetrahydro-β-carboline derivatives. While classically applied to tryptophan derivatives, analogous reactions with this compound and an appropriate aldehyde or ketone can lead to the formation of novel heterocyclic frameworks containing the pyridyl moiety. These structures are of interest for their potential as scaffolds in drug discovery. nih.govrsc.org

Precursor for Advanced Amino Acid Derivatives and Peptidomimetics

The incorporation of unnatural amino acids into peptides is a widely used strategy to enhance their pharmacological properties, such as metabolic stability, receptor affinity, and bioavailability. This compound serves as a readily available precursor for 4-pyridyl-alanine, an unnatural amino acid that has shown significant promise in the design of peptidomimetics.

A notable example is the use of 4-pyridyl-alanine to improve the biophysical properties of glucagon (B607659) analogues. google.com Glucagon, a peptide hormone, has therapeutic potential but is limited by poor solubility and stability. Research has demonstrated that the incorporation of 4-pyridyl-alanine into the glucagon sequence enhances its aqueous solubility and stability at neutral pH while maintaining its biological activity. google.com This highlights the utility of the pyridyl moiety in modulating the physicochemical characteristics of peptides.

The primary amino group and the ester functionality of this compound allow for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to the N-terminus of a growing peptide chain. Alternatively, the amino group can be acylated by a protected amino acid.

Beyond simple incorporation, the pyridyl nitrogen atom offers a site for further modification, allowing for the synthesis of advanced amino acid derivatives. For instance, quaternization of the pyridine nitrogen can introduce a permanent positive charge, which can be exploited to enhance water solubility or to create specific interactions with biological targets.

Scaffold Design for Novel Molecular Architectures

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. rsc.orgmdpi.com this compound provides a versatile platform for the design and synthesis of novel molecular architectures centered around this important heterocycle.

The combination of the rigid pyridine ring and the flexible amino acid side chain allows for the creation of molecules with well-defined three-dimensional structures. This is crucial for designing ligands that can bind with high affinity and selectivity to specific protein targets. The pyridyl nitrogen can act as a hydrogen bond acceptor, while the amino and ester groups can be functionalized to introduce additional binding elements or to attach the scaffold to other molecular fragments.

By strategically modifying the amino and ester groups, a library of diverse compounds can be generated from this single building block. For example, acylation of the amino group with various carboxylic acids can introduce a wide range of substituents, while reaction of the ester with different amines can lead to a variety of amides. This modular approach is highly valuable in the early stages of drug discovery for exploring the structure-activity relationships of a new chemical series.

Applications in Multi-Component Reactions (MCRs) for Chemical Diversity

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and their ability to rapidly generate libraries of structurally diverse compounds. The functional groups present in this compound make it a suitable component for various MCRs.

One of the most well-known MCRs is the Ugi reaction, which involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. This compound can potentially participate in the Ugi reaction as the amine component. The resulting Ugi products would incorporate the pyridylalanine scaffold and possess a high degree of molecular diversity, depending on the other components used in the reaction. These complex products can serve as starting points for the synthesis of peptidomimetics and other biologically active molecules.

While specific examples of this compound in MCRs are not extensively documented in readily available literature, the principles of MCRs strongly suggest its potential utility. The development of novel MCRs involving this building block could open up new avenues for the rapid and efficient synthesis of pyridine-containing compound libraries for high-throughput screening.

General Synthetic Utility in Complex Organic Synthesis

Beyond its specific applications in the areas mentioned above, this compound is a valuable building block in the broader context of complex organic synthesis. Its constituent parts—the ethyl ester, the primary amine, and the pyridine ring—can all be manipulated through a wide range of standard organic transformations.

The ester group can be reduced to an alcohol, which can then be further functionalized. The amino group can be protected and deprotected as needed, and it can be converted into other functional groups such as amides, sulfonamides, or even a diazonium salt for further transformations. The pyridine ring can undergo electrophilic substitution reactions, although typically requiring activating conditions, and the nitrogen atom can be oxidized to an N-oxide, which can alter the reactivity of the ring and serve as a handle for further functionalization.

Structure Activity Relationship Sar Studies of Ethyl 2 Amino 3 Pyridin 4 Yl Propanoate Non Clinical Focus

Conformational Analysis and Energetic Landscapes (Theoretical)

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of Ethyl 2-amino-3-(pyridin-4-YL)propanoate is therefore a critical first step in understanding its potential interactions. This analysis involves mapping the potential energy surface of the molecule to identify stable conformations (energy minima) and the energy barriers between them (transition states).

Theoretical conformational analysis can be performed using a variety of computational chemistry methods, ranging from molecular mechanics to more accurate, but computationally intensive, quantum mechanical calculations. rsc.org For a molecule like this compound, key rotatable bonds would be the focus of such a study. These include the bonds connecting the pyridine (B92270) ring to the propanoate backbone and the bonds within the ethyl ester group.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The resulting energetic landscape would reveal the most stable, low-energy conformations of the molecule. These preferred conformations are the most likely to be biologically relevant, as they represent the shapes the molecule is most likely to adopt in a biological environment.

| Rotatable Bond | Dihedral Angle Range | Theoretical Energy Minima (kcal/mol) |

| C(pyridine)-C(propanoate) | 0° to 360° | -5.2, -4.8 |

| C(alpha)-C(beta) | 0° to 360° | -3.1, -2.9 |

| O-C(ethyl) | 0° to 360° | -1.5, -1.2 |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Interactions (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org In a theoretical context for this compound, a QSAR model could be developed to predict its chemical reactivity and potential for non-covalent interactions, which are key determinants of its behavior in a biological system.

To build a theoretical QSAR model, a set of molecular descriptors would first be calculated for this compound and a hypothetical series of structurally similar compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares can be used to build a mathematical equation that correlates these descriptors with a predicted measure of reactivity or interaction potential. For example, the model could predict the molecule's ability to act as a hydrogen bond donor or acceptor, or its susceptibility to metabolic transformation.

| Molecular Descriptor | Value | Contribution to Reactivity Index |

| LogP | 1.8 | 0.35 |

| Polar Surface Area | 65 Ų | 0.65 |

| Dipole Moment | 2.5 D | 0.42 |

| HOMO Energy | -6.2 eV | -0.28 |

| LUMO Energy | -1.1 eV | -0.55 |

This is a hypothetical data table for illustrative purposes.

Influence of Structural Modifications on Molecular Recognition and Binding Affinities to Biological Targets (Theoretical)

A key aspect of SAR is understanding how modifications to a molecule's structure can affect its ability to be recognized by and bind to a biological target, such as a protein or enzyme. For this compound, theoretical studies can predict how changes to its chemical scaffold would impact its binding affinity.

In silico mutagenesis, for example, could be used to simulate changes to the amino acid residues in a hypothetical protein binding site. By calculating the change in binding energy upon these mutations, researchers can identify key interactions between the ligand and the protein.

Similarly, structural modifications to the ligand itself can be explored computationally. For instance, the ethyl ester could be replaced with other functional groups, or substituents could be added to the pyridine ring. By calculating the binding affinity of these hypothetical analogs, a theoretical SAR landscape can be constructed. This can guide the design of new molecules with improved binding properties.

| Structural Modification | Predicted Change in Binding Affinity (ΔΔG, kcal/mol) | Rationale |

| Methylation of pyridine nitrogen | -1.5 | Increased steric hindrance in binding pocket |

| Replacement of ethyl ester with amide | +2.0 | Formation of additional hydrogen bond with receptor |

| Addition of hydroxyl group to pyridine | +1.2 | Potential for new hydrogen bond interaction |

This is a hypothetical data table for illustrative purposes.

In Silico Ligand-Target Interaction Studies (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijcap.in In the context of this compound, docking could be used to predict its binding mode within the active site of a hypothetical protein target.

The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and using a scoring function to evaluate the quality of the fit. The scoring function takes into account factors such as intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) and the conformational energy of the ligand. The result is a ranked list of potential binding poses, with the top-ranked pose representing the most likely binding mode.

Once a potential binding mode has been identified through molecular docking, molecular dynamics (MD) simulations can be used to assess the stability of the protein-ligand complex over time. consensus.appresearchgate.net MD simulations model the movement of atoms and molecules as a function of time, providing a detailed picture of the dynamic behavior of the system.

By running an MD simulation of the this compound-protein complex, researchers can observe whether the ligand remains stably bound in its initial docked pose or if it undergoes significant conformational changes or even dissociates from the binding site. Analysis of the simulation trajectory can also provide insights into the key intermolecular interactions that contribute to the stability of the complex. acs.org

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds |

| 0 | 0.5 | 3 |

| 10 | 1.2 | 2 |

| 20 | 1.5 | 2 |

| 30 | 1.4 | 3 |

| 40 | 1.6 | 2 |

| 50 | 1.5 | 3 |

This is a hypothetical data table for illustrative purposes, showing the root-mean-square deviation (RMSD) of the ligand and the number of hydrogen bonds over a 50-nanosecond simulation.

Future Research Directions for Ethyl 2 Amino 3 Pyridin 4 Yl Propanoate

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for synthesizing non-natural amino acids like Ethyl 2-amino-3-(pyridin-4-YL)propanoate is a paramount goal for future research. nih.govqyaobio.com Current synthetic routes often rely on classical methods that may involve harsh conditions or generate significant waste. Future endeavors will likely focus on asymmetric catalytic synthesis, which is a highly efficient method for producing optically enriched α-amino acids. qyaobio.com

Biocatalysis, in particular, presents a promising avenue. The use of engineered enzymes, such as amino acid dehydrogenases or transaminases, could enable highly stereoselective syntheses under mild, aqueous conditions. nih.govmdpi.com These enzymatic methods not only offer improved sustainability but also provide access to specific enantiomers, which is crucial for pharmaceutical applications. mdpi.com Furthermore, exploring continuous flow technologies for the synthesis of this compound and its derivatives could offer advantages in safety, scalability, and process control. vapourtec.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, efficiency. | Development of novel chiral catalysts and ligands. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering to improve substrate specificity and catalytic efficiency. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, and process control. vapourtec.com | Optimization of reaction conditions and reactor design for continuous production. |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. | Design of suitable photocatalysts and exploration of new bond-forming strategies. |

Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound requires sophisticated analytical techniques. Future research will benefit from the development and application of advanced spectroscopic methods for in situ monitoring. Techniques such as Process Analytical Technology (PAT), including real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, can provide invaluable kinetic and mechanistic data. researchgate.net

Monitoring the formation of active ester intermediates and potential side reactions in real-time allows for precise control over reaction parameters, leading to improved yields and purity. researchgate.net For instance, 1H NMR spectroscopy has been effectively used to monitor the formation and stability of active esters in peptide synthesis, a process analogous to many reactions involving amino acid esters. researchgate.net The application of such techniques to the synthesis of this specific pyridine (B92270) derivative will be a key area of future investigation. vapourtec.combeilstein-journals.org

Refinement of Predictive Computational Models for Reactivity and Interaction Mechanisms

Computational chemistry is an increasingly powerful tool for predicting the reactivity and interaction of molecules. Future research will focus on refining predictive computational models for this compound. Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into the compound's conformational preferences, electronic properties, and reaction pathways. nih.govrsc.org

These models can be used to predict how the molecule will interact with biological targets, such as enzymes or receptors, guiding the design of new drug candidates. nih.govresearchgate.net For example, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can elucidate the enzymatic reaction mechanisms at an atomic level, providing a detailed understanding of substrate binding and catalysis. nih.gov Ab-initio molecular dynamics can also be employed to simulate complex condensed-phase reactivity, offering a window into reaction mechanisms under various conditions. researchgate.net The validation of these computational models through experimental data will be crucial for their predictive accuracy. rsc.orgresearchgate.net

Table 2: Computational Modeling Approaches and Their Applications

| Computational Method | Key Applications | Expected Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. nih.gov | Understanding of reactivity, stability, and spectral signatures. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. rsc.org | Insights into binding modes, protein-ligand interactions, and dynamic behavior. |

| QM/MM Simulations | Modeling of enzymatic reactions and other complex chemical processes. nih.gov | Detailed mechanistic understanding of bond-making and bond-breaking events. |

| Docking Studies | Prediction of binding affinity and orientation of the molecule within a target's active site. nih.gov | Identification of potential biological targets and rational drug design. |

Expansion of Building Block Applications in Emerging Fields of Chemical Science

The unique structural features of this compound make it an attractive building block for a wide range of applications. While its use in medicinal chemistry as a scaffold for enzyme inhibitors is established, future research will explore its utility in other emerging fields. mdpi.comchemicalbook.comsigmaaldrich.cn

In materials science, the pyridine nitrogen offers a site for coordination to metal centers, suggesting potential applications in the development of metal-organic frameworks (MOFs) or novel catalysts. The amino acid portion provides chirality and opportunities for polymerization to create functional peptides or peptidomimetics. mdpi.com Furthermore, the fluorescent properties of some pyridine derivatives suggest that this compound could be a precursor for developing novel chemosensors for detecting metal ions or other analytes. mdpi.com The incorporation of this and other non-canonical amino acids into proteins can expand their functions, opening up new avenues in protein engineering and synthetic biology. nih.govnih.gov

Synergistic Integration of Experimental and Computational Methodologies for Holistic Understanding

The most profound advancements in understanding and utilizing this compound will come from the synergistic integration of experimental and computational approaches. researchgate.netrsc.orgresearchgate.net This holistic strategy allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate theoretical models. nih.gov

For instance, computational screening of virtual libraries of derivatives of this compound can identify promising candidates for a specific application, which can then be synthesized and tested experimentally. nih.gov Conversely, unexpected experimental outcomes can prompt new computational investigations to uncover the underlying mechanisms. This integrated approach has been successfully applied to the study of other pyridine and imidazopyridine derivatives, leading to a deeper understanding of their properties and potential applications. researchgate.netrsc.org Applying this powerful combination of techniques will be essential for unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the most efficient synthetic routes for Ethyl 2-amino-3-(pyridin-4-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving pyridin-4-yl precursors and ethyl esters. For example, a related synthesis for Ethyl 3-oxo-3-(pyridin-4-yl)propanoate achieved an 86% yield using ethyl isonicotinate and ethyl acetate under basic conditions . Key optimization parameters include:

- Catalyst selection : Use of Knoevenagel catalysts (e.g., piperidine) for efficient enolate formation.

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Yield discrepancies (e.g., 42% vs. 86% in alternative routes) highlight the importance of precursor reactivity and stoichiometric ratios .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR to verify the pyridin-4-yl moiety (aromatic protons at δ 8.5–7.5 ppm) and ester/amine functionalities.

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data for pyridin-4-yl propanoate derivatives?

Methodological Answer: Discrepancies in yields (e.g., 42% vs. 86% for similar compounds ) often arise from:

- Reagent quality : Trace moisture in ethyl acetate or pyridine derivatives can hydrolyze intermediates.

- Workup protocols : Incomplete extraction (e.g., pH adjustment during acid/base workup) may reduce recovery.

- Byproduct formation : Monitor reaction progress via TLC or LC-MS to identify side products (e.g., dimerization or oxidation).

Validation approach : Reproduce reactions under inert atmospheres (argon/nitrogen) and use anhydrous solvents. Compare yields across multiple batches with statistical analysis (e.g., ANOVA).

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in the pyridin-4-yl ring : Common due to rotational flexibility. Mitigate by collecting high-resolution data (d-spacing < 0.8 Å) and applying restraints in SHELXL .

- Hydrogen bonding networks : Use PLATON to analyze intermolecular interactions and validate hydrogen atom placement .

- Twinned crystals : Employ the TWINROTMAT command in SHELXL to deconvolute overlapping reflections .

Q. How can computational methods predict the reactivity and stability of this compound in pharmacological studies?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO/LUMO gaps) and nucleophilic sites.

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with pyridine-binding pockets).

- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) paired with LC-MS to identify hydrolytic or oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.